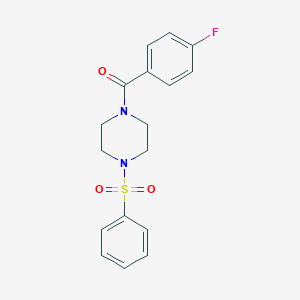

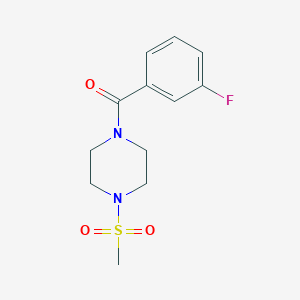

![molecular formula C15H21ClN2O2S B248756 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system in the body, which plays a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite. In

Wirkmechanismus

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine interacts with the endocannabinoid system in the body, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, mood, and appetite. The compound binds to both the CB1 and CB2 receptors in the endocannabinoid system, which are located in different parts of the body. The binding of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine to these receptors leads to the activation of various signaling pathways that regulate physiological processes such as pain and inflammation.

Biochemical and Physiological Effects:

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have potent analgesic effects in animal models of chronic pain. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory medications. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting that it may have potential therapeutic applications in these conditions. The compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways in the body. In addition, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Zukünftige Richtungen

There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine. One area of research is the development of new pain medications based on the compound's analgesic effects. Another area of research is the development of new anti-inflammatory medications based on the compound's anti-inflammatory effects. In addition, there is potential for the development of new neuroprotective and anti-cancer therapies based on the compound's effects in animal models of these conditions. Further research is needed to fully understand the potential therapeutic applications of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine and to develop new medications based on its properties.

Conclusion:

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound has potent analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties, making it a promising candidate for the development of new medications in these areas. However, the complex synthesis method of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine and its potential side effects need to be further studied to fully understand its potential therapeutic applications.

Synthesemethoden

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 1-(4-chlorophenylsulfonyl)-4-cyclopentylpiperazine. This intermediate is then reacted with 1,1,1-trifluoroacetic acid to form the final product, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine. The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. The compound has been shown to have potent analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new pain medications. 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting that it may have potential therapeutic applications in these conditions. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Produktname |

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine |

|---|---|

Molekularformel |

C15H21ClN2O2S |

Molekulargewicht |

328.9 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)sulfonyl-4-cyclopentylpiperazine |

InChI |

InChI=1S/C15H21ClN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2 |

InChI-Schlüssel |

TUWUVRPEFQZLAD-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

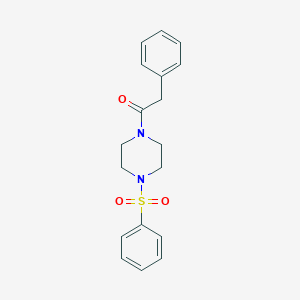

![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)

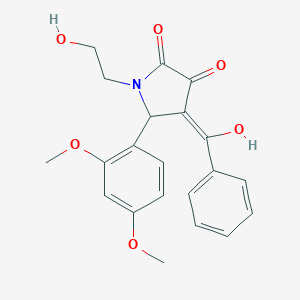

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)

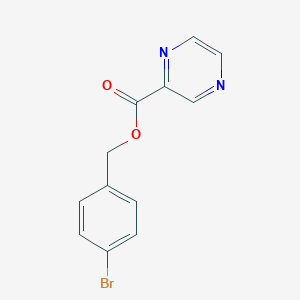

![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)

![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)